Heptaplatin Sunpla

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Eptaplatin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: Eptaplatin wird hauptsächlich als Antikrebsmittel zur Behandlung von fortgeschrittenem Magenkrebs eingesetzt.

Wirkmechanismus

Eptaplatin übt seine Antikrebswirkung aus, indem es an die DNA bindet und DNA-Addukte bildet. Diese Bindung stört die DNA-Struktur, hemmt die DNA-Replikation und -Transkription und führt letztendlich zum Zelltod. Die primären molekularen Ziele von Eptaplatin sind die Stickstoffatome in den Purinbasen der DNA . Zu den an seinem Wirkmechanismus beteiligten Wegen gehören die Induktion von DNA-Schadensantwortwegen und die Aktivierung der Apoptose .

Wirkmechanismus

Target of Action

Heptaplatin, also known as Eptaplatin or Sunpla, primarily targets DNA . DNA plays a crucial role in cell division and growth, and alterations in DNA can lead to cell death or uncontrolled cell proliferation, leading to cancer .

Mode of Action

Heptaplatin is a DNA inhibitor and a DNA alkylating agent . It interacts with DNA by forming covalent cross-links, which alter the helical structure of DNA . This prevents DNA replication and restoration, leading to cell apoptosis . Heptaplatin’s mode of action is similar to that of cisplatin and oxaliplatin .

Biochemical Pathways

Heptaplatin affects the DNA replication pathway, leading to downstream effects such as cell apoptosis . The drug’s interaction with DNA inhibits the replication of malignant cells, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of platinum drugs, including Heptaplatin, are crucial for their efficacy and safety . Factors such as the quantity of protein-bound drug in blood serum, the rate at which the drugs are cleared by the body, and the rate at which the drugs are degraded and deactivated, all play a role in the drug’s pharmacokinetics .

Result of Action

Heptaplatin has shown effectiveness in the treatment of various types of cancer cells . For instance, it has been effective against L1210 cisplatin-resistant leukemia cells . The activity of the drug may be partly related to the decreased expression of metallothioneins as a result of heptaplatin action .

Action Environment

The action, efficacy, and stability of Heptaplatin can be influenced by environmental factors. For example, at pH 6.0 in a tumor microenvironment, overexpressed spermine can exchange competitively heptaplatin from heptaplatin-CB7, which can enhance the antitumor activity on colorectal tumor cells and lower cytotoxicity than the drug alone on colorectal normal cells .

Biochemische Analyse

Biochemical Properties

Heptaplatin plays a crucial role in biochemical reactions by interacting with DNA, RNA, and proteins. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death. Heptaplatin also interacts with various enzymes and proteins, including metallothionein, which plays a role in its resistance mechanism .

Cellular Effects

Heptaplatin exhibits significant cytotoxic effects on various cancer cell lines, including gastric cancer cells. It induces apoptosis by causing DNA damage and disrupting cell signaling pathways. Heptaplatin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Heptaplatin exerts its effects through the formation of DNA adducts, which inhibit DNA replication and transcription. The compound binds to DNA, forming intra- and inter-strand crosslinks that prevent the proper functioning of the DNA molecule. Heptaplatin also interacts with proteins involved in DNA repair, such as metallothionein, reducing their activity and enhancing its cytotoxic effects .

Metabolic Pathways

Heptaplatin is involved in several metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes such as metallothionein, which modulates its cytotoxic effects. Heptaplatin also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Heptaplatin is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, Heptaplatin binds to DNA and proteins, leading to its accumulation in the nucleus and other cellular compartments .

Subcellular Localization

Heptaplatin primarily localizes in the nucleus, where it forms DNA adducts and exerts its cytotoxic effects. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and apoptosis .

Vorbereitungsmethoden

Die Synthese von Eptaplatin umfasst mehrere Schritte. Ein Verfahren beinhaltet die Reaktion zwischen einem dihalogenierten Diamin-Platin-Komplex und Malonsäure . Der Prozess umfasst typischerweise die folgenden Schritte:

Herstellung von Diethyl-D-tartrat: D-Weinsäure reagiert mit Ethanol in Gegenwart eines sauren Katalysators zu Diethyl-D-tartrat.

Bildung von Diethyl-2,3-O-isobutyliden-D-tartrat: Diese Verbindung wird mit Isobutyraldehyd und wasserfreiem Kupfersulfat in Gegenwart von Methansulfonsäure behandelt.

Reduktion zu (4R,5R)-4,5-Bis(hydroxymethyl)-2-isopropyl-1,3-dioxolan: Der Diester wird mit Lithiumaluminiumhydrid reduziert.

Bildung von (4R,5R)-4,5-Bis(methylsulfonyloxymethyl)-2-isopropyl-1,3-dioxolan: Diese Verbindung wird mit Methansulfonylchlorid in Pyridin behandelt.

Bildung von (4R,5R)-4,5-Bis(azidomethyl)-2-isopropyl-1,3-dioxolan: Das Bis(methansulfonat) reagiert mit Natriumazid in Dimethylformamid.

Reduktion zu (4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolan: Das Azid wird mit Wasserstoff in Gegenwart von Palladium auf Kohlenstoff reduziert.

Bildung von cis-Diiod[ (4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolan]platin(II): Das Diamin reagiert mit Kaliumtetrachloroplatinat(II).

Endprodukt: Der Platinkomplex wird mit Malonsäuredisilbersalz behandelt, um Eptaplatin zu erhalten.

Analyse Chemischer Reaktionen

Eptaplatin durchläuft verschiedene chemische Reaktionen, vor allem Substitutions- und Koordinationschemie. Zu den wichtigsten Reaktionen gehören:

Substitutionsreaktionen: Eptaplatin kann Ligandenaustauschreaktionen eingehen, bei denen die am Platinzentrum gebundenen Liganden durch andere Liganden ersetzt werden.

Koordinationsreaktionen: Eptaplatin kann Koordinationskomplexe mit anderen Molekülen bilden, insbesondere mit DNA, was für seine Antikrebsaktivität entscheidend ist.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Malonsäure, Kaliumtetrachloroplatinat(II) und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Platinkomplexe mit verschiedenen Liganden .

Vergleich Mit ähnlichen Verbindungen

Eptaplatin gehört zu einer Klasse von platinbasierten Antikrebsmedikamenten, zu denen Cisplatin, Carboplatin, Oxaliplatin, Nedaplatin, Lobaplatin und Satraplatin gehören . Im Vergleich zu diesen Verbindungen hat Eptaplatin mehrere einzigartige Eigenschaften:

Geringere Toxizität: Eptaplatin wurde entwickelt, um eine geringere Toxizität als frühere platinbasierte Medikamente wie Cisplatin aufzuweisen.

Erhöhte Wirksamkeit: Eptaplatin hat eine verbesserte Wirksamkeit bei der Behandlung bestimmter Krebsarten gezeigt, insbesondere bei fortgeschrittenem Magenkrebs.

Ähnliche Verbindungen umfassen:

Cisplatin: Das erste platinbasierte Antikrebsmedikament, bekannt für seine hohe Wirksamkeit, aber auch für seine hohe Toxizität.

Carboplatin: Ein Platinmedikament der zweiten Generation mit reduzierter Toxizität im Vergleich zu Cisplatin.

Oxaliplatin: Ein weiteres Platinmedikament der zweiten Generation, wirksam gegen Darmkrebs.

Nedaplatin: Ein Platinmedikament mit einem ähnlichen Wirkmechanismus, aber einer unterschiedlichen Pharmakokinetik.

Lobaplatin: Ein Platinmedikament, das in China zur Behandlung verschiedener Krebsarten eingesetzt wird.

Satraplatin: Ein orales Platinmedikament, das derzeit auf seine Antikrebseigenschaften untersucht wird.

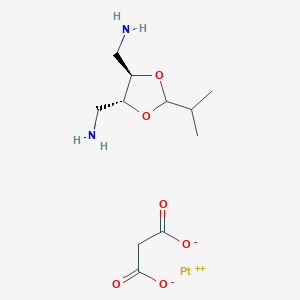

Eigenschaften

CAS-Nummer |

146665-77-2 |

|---|---|

Molekularformel |

C11H18N2O6Pt |

Molekulargewicht |

469.35 g/mol |

IUPAC-Name |

[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate |

InChI |

InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1 |

InChI-Schlüssel |

LPTCUYGPZMAHMM-GPJOBVNKSA-L |

SMILES |

CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] |

Isomerische SMILES |

CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |

Kanonische SMILES |

CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.